![molecular formula C5H8BrN3O2S B3116155 4-bromo-N,N-dimethylpyrazole-1-sulfonamide CAS No. 214342-72-0](/img/structure/B3116155.png)
4-bromo-N,N-dimethylpyrazole-1-sulfonamide
Overview
Description
Synthesis Analysis
The synthesis of 4-bromo-N,N-dimethylpyrazole-1-sulfonamide involves the use of a radical approach. This approach allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation . The synthesis process involves blocking the precursor molecule toluene diisocyanate (TDI) with 4-bromo-1H-pyrazole to form blocked toluene diisocyanate (TDI) .Molecular Structure Analysis
The molecular structure of this compound is represented by the chemical formula C6H9BrN4O2S. The molecular weight of the compound is 254.11 .Scientific Research Applications
Catalytic Applications
A novel N-bromo sulfonamide reagent, closely related to the query compound, has been synthesized and characterized, showing high efficiency as a catalyst in organic synthesis. This compound catalyzed the synthesis of pyrazoles through a tandem cyclocondensation-Knoevenagel–Michael reaction, demonstrating advantages like the use of non-toxic materials, high yields, and short reaction times (Khazaei, Abbasi, & Moosavi‐Zare, 2014).
Synthesis of Nucleosides
Research on the bromination of dimethylpyrazole nucleosides with N-bromosuccinimide yielded 4-bromo-dimethylpyrazole nucleosides, which exhibited cytostatic activity against HeLa cell cultures. This indicates potential for developing novel therapeutic agents (Lópe, Herranz, & Alonso, 1980).
Drug Design and Biological Activity
Sulfonamide derivatives containing pyrazoline and sulfonamide pharmacophores have been synthesized and evaluated for their inhibitory potency against human carbonic anhydrases and acetylcholinesterase enzyme. These compounds exhibited significant enzyme inhibition potency with low cytotoxicity, highlighting their potential in drug design for treating various diseases (Ozmen Ozgun et al., 2019).
Antibacterial and Antifungal Activities
Sulfonamide-derived ligands and their metal complexes have been synthesized and characterized, demonstrating moderate to significant antibacterial and good antifungal activities against various strains. This suggests their potential application in developing new antimicrobial agents (Chohan & Shad, 2011).
Anticonvulsant Activity
A series of sulfonamide derivatives of thiazolidinones have been prepared and tested for their anticonvulsant activity using animal models. Several compounds displayed promising activity, indicating potential for further investigation as anticonvulsant drugs (Siddiqui, Arshad, Khan, & Ahsan, 2010).
Safety and Hazards
Mechanism of Action
Target of Action
It’s worth noting that pyrazole derivatives, to which this compound belongs, are known for their broad range of chemical and biological properties .
Mode of Action
It’s known that pyrazole derivatives can interact with various biological targets, leading to a wide range of effects .
Biochemical Pathways
Pyrazole derivatives are known to interact with various biochemical pathways, leading to diverse pharmacological effects .
Result of Action
It’s known that pyrazole derivatives can have a wide range of biological activities .
properties
IUPAC Name |
4-bromo-N,N-dimethylpyrazole-1-sulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8BrN3O2S/c1-8(2)12(10,11)9-4-5(6)3-7-9/h3-4H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBZPOTBOXPFCLF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1C=C(C=N1)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8BrN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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